beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol

Description

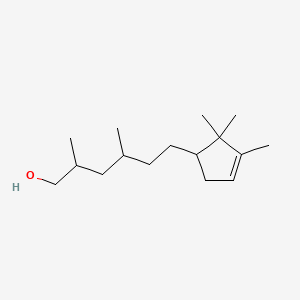

β,δ,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is a structurally complex cyclic alcohol characterized by a cyclopentene ring substituted with methyl groups at positions 2, 2, and 3, along with a hexanol chain at position 1. The "β" and "δ" prefixes denote methyl substitutions on specific carbons of the hexanol chain.

Properties

CAS No. |

94200-28-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |

InChI |

InChI=1S/C16H30O/c1-12(10-13(2)11-17)6-8-15-9-7-14(3)16(15,4)5/h7,12-13,15,17H,6,8-11H2,1-5H3 |

InChI Key |

OEEATFVPGMIOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)CC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functionalization to introduce the hexanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

The compound beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is a specialized chemical with various applications primarily in the fragrance industry and potentially in other fields such as agriculture and materials science. This article explores its applications, supported by data tables and case studies.

Structure and Composition

This compound is characterized by a complex cyclopentene structure with multiple methyl groups and a hexanol moiety. Its unique structure contributes to its distinct olfactory properties.

Fragrance Industry

One of the primary applications of this compound is in the formulation of fragrances. It serves as a key ingredient due to its pleasant scent profile, which is often described as floral or fruity.

Case Study: Fragrance Formulation

In a study conducted by SC Johnson, this compound was utilized in various fragrance blends. The compound's ability to enhance floral notes made it a preferred choice among perfumers. The International Fragrance Association (IFRA) has established guidelines for the safe use of such compounds in consumer products to ensure safety and compliance with regulatory standards .

Agricultural Applications

While less common than its use in fragrances, this compound may also find applications as an inert ingredient in pesticide formulations. The U.S. Environmental Protection Agency (EPA) recognizes certain alcohols for their role as inert ingredients that can enhance the effectiveness of active ingredients in pesticides .

Case Study: Pesticide Efficacy

Research indicates that incorporating this compound into pesticide formulations can improve the delivery and stability of active compounds. This application is particularly relevant in agricultural settings where effective pest control is critical for crop yield.

Material Science

The compound's unique chemical structure may also lend itself to applications in material science, particularly in the development of new polymers or coatings that require specific olfactory properties.

Case Study: Polymer Development

A study exploring the use of various cyclic compounds in polymer synthesis highlighted the potential of this compound as a building block for creating novel materials with enhanced sensory properties.

Mechanism of Action

The mechanism by which beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentene ring and methyl groups contribute to the compound’s stability and hydrophobicity, affecting its behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

- 3-ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol (CAS 35727-45-8): Shares a substituted cyclohexanol core but differs in ring size (cyclohexane vs. cyclopentene) and substituent positions. Its ethenyl and isopropyl groups contrast with the pentamethyl configuration of the target compound .

- 2-Methyl-3-pentanol (CAS 565-67-3): A simpler branched-chain alcohol lacking the cyclopentene ring system, highlighting the role of cyclic vs. linear structures in hydrophobicity and volatility .

Physicochemical Properties

While direct data for β,δ,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol are scarce, comparative methods from surfactant studies (e.g., critical micelle concentration [CMC] determination via spectrofluorometry/tensiometry) could be extrapolated. For example, quaternary ammonium compounds like BAC-C12 exhibit CMC values between 0.4–8.3 mM, influenced by alkyl chain length and branching . The target compound’s bulky methyl groups may lower solubility and increase CMC compared to linear analogues.

| Compound Name | CAS Number | Core Structure | Key Substituents | Potential CMC (mM)* |

|---|---|---|---|---|

| β,δ,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol | - | Cyclopentene + hexanol | 2,2,3-methyl; β,δ-methyl on hexanol | ~5–10 (estimated) |

| 3-ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol | 35727-45-8 | Cyclohexanol | Ethenyl, isopropyl | N/A |

| 2-Methyl-3-pentanol | 565-67-3 | Linear pentanol | Methyl branch at C2 | N/A |

*CMC values for the target compound are hypothesized based on structural complexity.

Research Findings and Gaps

- Similarity Assessment Methods : Computational tools (e.g., molecular fingerprinting, shape-based alignment) are critical for comparing such complex molecules, though results vary by algorithm .

- Data Limitations: No direct studies on the target compound’s CMC, toxicity, or synthesis exist. Extrapolations from cyclopentene/cyclohexanol systems remain speculative.

Biological Activity

Beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol (CAS: 94200-28-9) is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings related to the biological activity of this compound, including its pharmacological effects, toxicological data, and potential therapeutic uses.

The molecular formula of beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol is C16H30O, with a molecular weight of 238.41 g/mol. The compound features a unique cyclopentene structure that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H30O |

| Molecular Weight | 238.41 g/mol |

| IUPAC Name | 2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |

| CAS Number | 94200-28-9 |

Pharmacological Effects

Research on beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol is limited; however, related compounds such as 2-Ethylhexanol have been studied for their biological effects. For instance:

- Hepatotoxicity : Inhalation studies on similar compounds indicate potential hepatotoxic effects characterized by increased liver weights and histopathological changes in liver tissue due to lipid accumulation . While specific studies on beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol are lacking, the structural similarities suggest a need for caution regarding liver health.

- Endocrine Disruption : Compounds with similar structures have shown potential endocrine-disrupting properties. Studies indicate that certain alcohols can interfere with hormonal signaling pathways . This raises concerns regarding the potential impact of beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol on human health and wildlife.

Toxicological Data

The toxicological profile of beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol has not been extensively characterized. However:

- Acute Toxicity : Preliminary data suggests that compounds in this class may exhibit moderate toxicity upon exposure. For instance, inhalation exposure to structurally related compounds resulted in significant increases in liver weight and lipid accumulation without notable changes in other organs .

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Current data from related compounds indicate potential risks associated with prolonged exposure leading to liver damage and metabolic disturbances .

Case Study 1: Hepatotoxicity Assessment

A study involving inhalation exposure to a related compound demonstrated significant hepatomegaly in test subjects after prolonged exposure periods. The findings indicated a dose-dependent relationship between exposure levels and liver weight increase . This suggests that similar assessments should be conducted for beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol to evaluate its hepatotoxic potential.

Case Study 2: Endocrine Disruption

Research into the endocrine-disrupting effects of alcohols has highlighted the need for further investigation into beta, delta, 2,2,3-pentamethylcyclopent-3-ene-1-hexanol. Given the structural characteristics shared with known disruptors like phthalates and other alcohols , it is plausible that this compound may exhibit similar properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and selectivity of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol?

- Methodological Answer : Employ stepwise cyclization and alkylation protocols, leveraging reagents like methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to control stereochemistry. Purification via column chromatography with diethyl ether-pentane gradients can isolate the target compound from byproducts . Kinetic studies under varying temperatures (e.g., 0–25°C) may refine reaction efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to resolve methyl group configurations and cyclopentene ring geometry. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and alkene functional groups. Cross-validate with gas chromatography (GC) for purity ≥98% .

Q. How should researchers handle and store This compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation. Use anhydrous solvents (e.g., tetrahydrofuran, THF) during synthesis to minimize hydrolysis. Adhere to ethical guidelines for hazardous chemical handling, including fume hood use and waste disposal protocols .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve ambiguities in the compound’s reactivity or regioselectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict transition states and intermediate stability in cyclization reactions. Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to validate stereochemical outcomes. Integrate molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What experimental designs address contradictions in literature data regarding catalytic hydrogenation outcomes?

- Methodological Answer : Use a mixed-methods approach:

- Quantitative : Replicate hydrogenation trials under controlled conditions (pressure, catalyst loading) with statistical analysis (ANOVA) to identify outliers.

- Qualitative : Conduct in situ FTIR monitoring to detect intermediate species and explain divergent product distributions .

Q. How can researchers link the compound’s bioactivity (if applicable) to broader pharmacological or biochemical theories?

- Methodological Answer : Frame hypotheses using the "lock-and-key" model for enzyme interactions or lipid bilayer penetration theories. Design dose-response assays (e.g., IC₅₀ studies) paired with molecular docking simulations to correlate structural features (e.g., cyclopentene rigidity) with activity .

Q. What strategies reconcile discrepancies in reported solubility or stability data across solvents?

- Methodological Answer : Conduct a systematic review of solvent polarity (e.g., using Hansen solubility parameters) and temperature-dependent stability assays. Employ high-throughput screening (HTS) with UV-Vis spectroscopy to map degradation kinetics in solvents like ethanol, DMF, or THF .

Methodological Frameworks

Q. How to design a longitudinal study tracking the compound’s degradation under environmental conditions?

- Methodological Answer : Adopt a fixed flexible design:

- Fixed : Standardize degradation parameters (pH, UV exposure) for reproducibility.

- Flexible : Use case-study approaches to adapt sampling intervals based on preliminary HPLC-MS data trends .

Q. What meta-analysis techniques synthesize fragmented data on the compound’s synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.